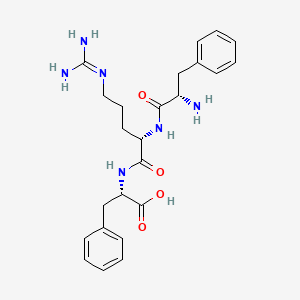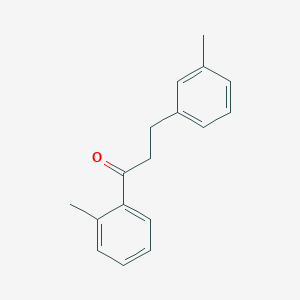
2'-Methyl-3-(3-methylphenyl)propiophenone
Overview
Description
Molecular Structure Analysis
The molecular structure of 2’-Methyl-3-(3-methylphenyl)propiophenone can be represented by the InChI string:InChI=1S/C16H16O/c1-13-7-5-6-10-15 (13)16 (17)12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3 . The exact mass of the molecule is 224.120115130 g/mol . Physical And Chemical Properties Analysis
The compound has a molecular weight of 238.32 g/mol. Other computed properties include a XLogP3-AA of 3.9, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 1, and a rotatable bond count of 4 .Scientific Research Applications
Synthesis and Chemical Reactions
- Vinylphosphonium Salt Mediated Reactions: Research shows the potential of vinylphosphonium salt mediated reactions between alkyl propiolates and aminophenols or hydroxyphenols, leading to various chemical compounds. These reactions indicate the versatility of related propiophenones in synthetic chemistry (Yavari, Souri, Sirouspour, & Djahaniani, 2006).
- Palladium-catalyzed Arylation: Another application is in palladium-catalyzed reactions of 2-hydroxy-2-methylpropiophenone with aryl bromides, showing a unique pathway for multiple arylation through successive C-C and C-H bond cleavages, suggesting its utility in advanced organic synthesis (Wakui, Kawasaki, Satoh, Miura, & Nomura, 2004).
Environmental and Biological Studies
- Biodegradation Studies: Investigations into the biodegradation of related phenolic compounds, such as 3-methyl-4-nitrophenol, by microorganisms like Ralstonia sp. SJ98, underscore the relevance of these compounds in environmental bioremediation. This research highlights the microbial pathways for breaking down phenolic pollutants in the environment (Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000).
Material Science and Polymer Research
- Conjugated Polymer/Fullerene Films for Solar Cells: Studies on conjugated polymer/fullerene films, such as poly(3-hexylthiophene)/[6,6]-phenyl C61 butyric acid methyl ester (P3HT/PCBM), for use in plastic solar cells, demonstrate the relevance of structurally related compounds in enhancing solar cell efficiency through improved structural properties and crystallinity (Erb, Zhokhavets, Gobsch, Raleva, Stühn, Schilinsky, Waldauf, & Brabec, 2005).
Electrochemical Sensors
- Development of Electrochemical Sensors: The creation of voltammetric sensors for detecting environmental pollutants like 2-phenylphenol demonstrates the potential of 2'-Methyl-3-(3-methylphenyl)propiophenone related compounds in environmental monitoring and safety, showcasing their applicability in the development of sensitive detection methods for water pollutants (Karimi-Maleh, Fakude, Mabuba, Peleyeju, & Arotiba, 2019).
properties
IUPAC Name |
1-(2-methylphenyl)-3-(3-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-13-6-5-8-15(12-13)10-11-17(18)16-9-4-3-7-14(16)2/h3-9,12H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMFQOIVEUMHRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644055 | |
| Record name | 1-(2-Methylphenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Methyl-3-(3-methylphenyl)propiophenone | |
CAS RN |
898790-31-3 | |
| Record name | 1-(2-Methylphenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine](/img/structure/B1629509.png)
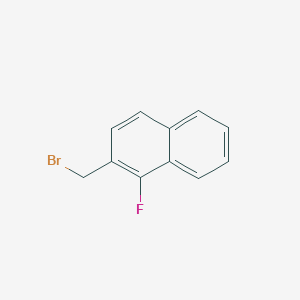
![1-Oxaspiro[4.5]deca-3,6-diene, 2,7-dimethyl-10-(1-methylethyl)-](/img/structure/B1629513.png)
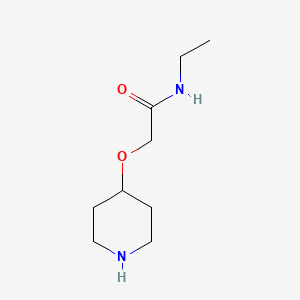
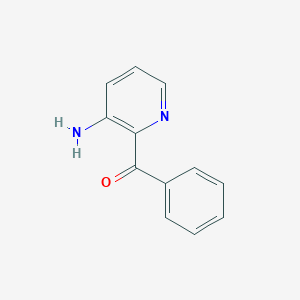
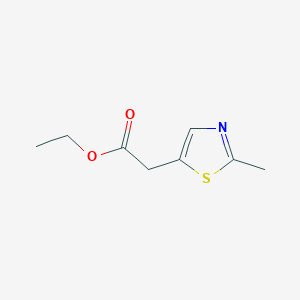


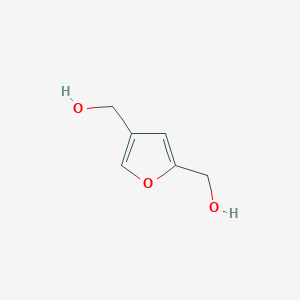
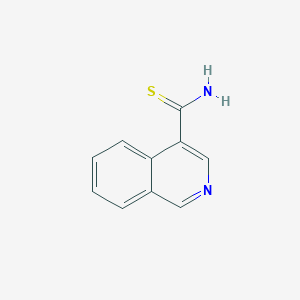
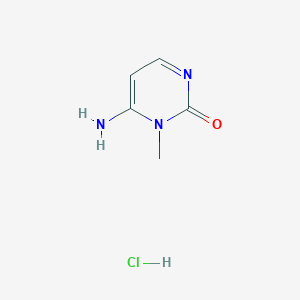
![N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine](/img/structure/B1629527.png)
![3,4-dihydro-2H-[1,4]dioxepino[2,3-b]pyridine](/img/structure/B1629530.png)
